molecular formula C15H18N2O2 B1414609 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2197052-83-6

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B1414609
CAS RN: 2197052-83-6
M. Wt: 258.32 g/mol
InChI Key: MHJLDDHXDSGJSB-UHFFFAOYSA-N
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Description

Boronic esters are highly valuable building blocks in organic synthesis . They are considered Lewis acids and have unique physicochemical and electronic characteristics .


Synthesis Analysis

Boronic esters can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been developed, utilizing a radical approach .


Molecular Structure Analysis

Boronic esters have a boron atom that can form a stable covalent bond with an oxygen atom, creating a cyclic structure .


Chemical Reactions Analysis

Boronic esters are known for their role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also undergo protodeboronation, a process that has been paired with a Matteson–CH2– homologation to allow for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, which are essential in constructing complex organic molecules. For instance, it can undergo Suzuki–Miyaura coupling reactions , a widely-applied method for forming carbon-carbon bonds under mild conditions.

Catalytic Protodeboronation

In the realm of catalytic protodeboronation, this compound could be used to facilitate the formal anti-Markovnikov hydromethylation of alkenes . This process is significant for the modification of unsaturated hydrocarbons, which are prevalent in pharmaceuticals and agrochemicals.

Mechanism of Action

The Suzuki–Miyaura coupling reaction involves the oxidative addition of palladium to an electrophilic organic group, forming a new Pd–C bond .

Safety and Hazards

While boronic esters are generally considered non-toxic , specific safety and hazard information would depend on the particular compound and its intended use.

Future Directions

Boronic esters have potential for further study in medicinal chemistry, particularly as boron-carriers suitable for neutron capture therapy . They also have potential applications in the development of new materials, such as vitrimers, which are a new class of polymers that merge properties of thermoplastics and thermosets .

properties

IUPAC Name

methyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-2/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLDDHXDSGJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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